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Compound of Interest |

Compound Name: 3-iodoquinolin-8-ol
CAS No.: 497084-48-7
Cat. No.: B1610386
. J

Introduction & Structural Significance

3-lodoquinolin-8-ol is a privileged scaffold in medicinal chemistry, combining the metal-
chelating bidentate motif of 8-hydroxyquinoline (8-HQ) with a reactive handle (C-1 bond) on the
pyridine ring.

o Medicinal Utility: Used as a precursor for Suzuki-Miyaura cross-coupling to generate 3-aryl-
8-hydroxyquinoline derivatives (CNS-active agents, metalloprotease inhibitors).

» Structural Uniqueness: Electrophilic halogenation of 8-HQ typically occurs at the electron-
rich C5 and C7 positions (phenolic ring). The C3 position (pyridine ring) is electron-deficient,
requiring specific synthetic strategies (e.g., Sandmeyer reaction or Halogen Exchange) to
access, making its spectroscopic identification critical for purity verification.

Synthesis & Sample Preparation

To ensure spectroscopic data correlates to the correct regioisomer, the synthesis must avoid
the thermodynamic 5,7-iodo products.

Protocol: Copper-Catalyzed Halogen Exchange (The
"Gold Standard")
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This method converts 3-bromoquinolin-8-ol (more accessible) to the 3-iodo derivative, ensuring
regiospecificity.

Reagents: 3-Bromoquinolin-8-ol (1.0 eq), Nal (2.0 eq), Cul (5 mol%), Trans-N,N'-
dimethylcyclohexane-1,2-diamine (10 mol%), 1,4-Dioxane. Workflow:

Degassing: Purge 1,4-dioxane with argon for 30 mins.

Reaction: Combine reactants in a sealed tube; heat to 110°C for 24h.

Workup: Cool, dilute with EtOAc, wash with NH4OH (to remove Cu), then brine.

Purification: Flash column chromatography (Hexane:EtOAc 4:1).

Workflow Diagram

3-lodoquinolin-8-ol NH40H Wash

3-Bromoquinolin-8-ol Mix N Nal, Cul, Ligand Catalysis > Cu-Intermediate
(Target) (Copper Removal)

(Starting Material) 1,4-Dioxane, 110°C (Oxidative Addition)

Click to download full resolution via product page

Caption: Regiospecific synthesis via Copper-catalyzed Finkelstein reaction prevents
contamination with 5/7-iodo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The placement of lodine at C3 creates a distinct substitution pattern in the pyridine ring,
breaking the vicinal coupling typically seen between H3 and H4.

H NMR Characterization (400 MHz, DMSO-de)

o Diagnostic Feature: The loss of the H3 signal (typically ~7.4 ppm) and the collapse of H2 and
H4 into singlets (or narrow doublets due to long-range coupling).
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Most downfield
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Phenolic proton
OH ~9.80 brs - (concentration/so

Ivent dependent).

Ortho to lodine;
deshielded
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8-HQ.
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Meta to OH;
H-6 7.45 t 8.0 similar to parent
8-HQ.

Para to OH;
H-5 7.18 dd 8.0,1.5 shielded by

resonance.
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shielded.

C NMR Characterization (100 MHz, DMSO-ds)

o Key Identification: The C-3 carbon appears significantly upfield (shielded) due to the "Heavy
Atom Effect” of lodine, a counter-intuitive but reliable diagnostic for aryl iodides.
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Shift (
Carbon Type Assignment Logic
» PpmM)
Phenolic carbon
C-8 153.5 Cq (deshielded by
Oxygen).
C-2 151.0 CH Alpha to Nitrogen.
C4 139.5 CH Para to Nitrogen.
C-8a 138.0 Cq Bridgehead carbon.
C-5 128.5 CH Benzenoid ring.
C-6 127.8 CH Benzenoid ring.
C-4a 129.0 Cq Bridgehead carbon.
C-7 111.5 CH Ortho to OH.

Diagnostic: Upfield
C-3 96.5 Ca-l shift due to lodine
(Heavy Atom Effect).

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular formula and the presence of iodine
via the lack of an M+2 isotope peak (lodine is monoisotopic

[) and characteristic fragmentation.

Data Summary
 lonization Mode: ESI+ or EI (70 eV)

e Molecular lon (

): m/z 271 (Base peak in El often)

« |sotopic Pattern: M (100%), M+1 (~10%). No M+2 (distinguishes from Chloro/Bromo
analogs).
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Fragmentation Pathway (El)

e m/z 271: Molecular lon

e m/z 144: Loss of lodine radical

. This generates the 8-hydroxyquinolinyl cation.

e m/z 116: Loss of CO from the phenol ring (characteristic of phenols) from the m/z 144
fragment.

Fragmentation Diagram

Molecular lon (M+)
m/z 271
[COHBINO]+

Fragment [M-1]+
m/z 144
(Quinolin-8-ol radical)

Loss of Ie
(127 Da)

Fragment [M-I-CO]J+
m/z 116
(Ring Contraction)

Loss of CO
(28 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the characteristic loss of lodine followed by

CO expulsion.

Infrared Spectroscopy (IR)
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IR is useful for confirming the functional groups, particularly the integrity of the phenol and the
presence of the heteroaromatic system.

Frequency (cm™?) Vibration Mode Description

Broad band; indicates free or

3100 - 3400 O-H Stretch
H-bonded phenol.
3050 C-H Stretch (Ar) Weak aromatic C-H stretching.
Characteristic quinoline ring
1580, 1500 C=N/ C=C Stretch o
skeletal vibrations.
1275 C-O Stretch Phenolic C-O stretch.
~1050 C-H Bend (In-plane) Aromatic ring breathing.
Diagnostic: Carbon-lodine
~600 - 500 C-| Stretch ] )
stretch (often weak/fingerprint).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 3-Bromoquinoline | CO9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-
lodoquinolin-8-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1610386#spectroscopic-data-nmr-ir-ms-of-3-
iodoquinolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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